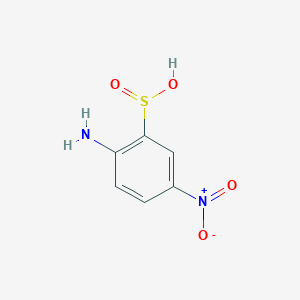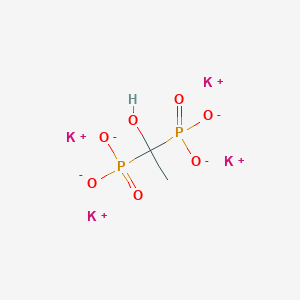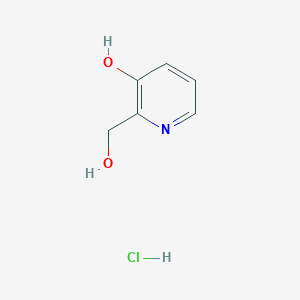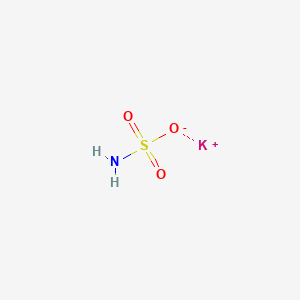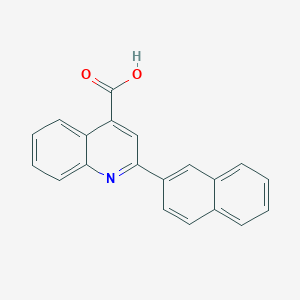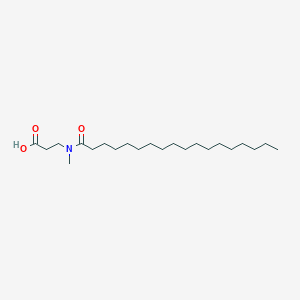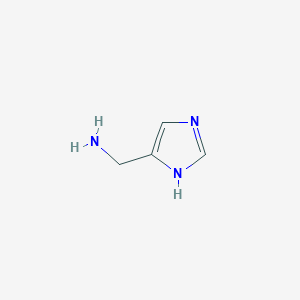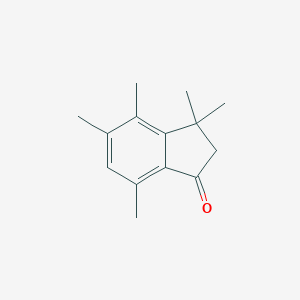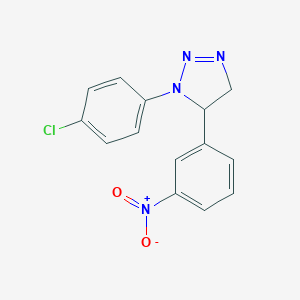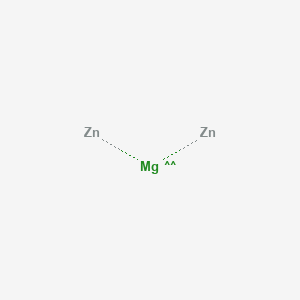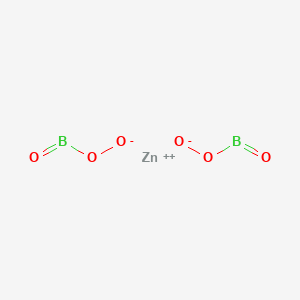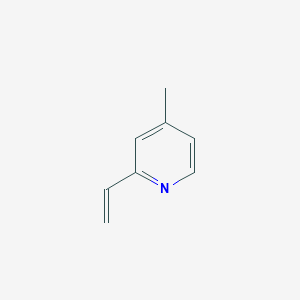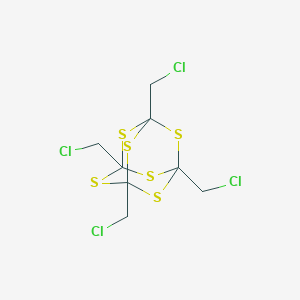![molecular formula C23H22N2O2 B081836 N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) CAS No. 13145-01-2](/img/structure/B81836.png)
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide), commonly known as PDP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PDP is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of PDP involves the formation of a covalent bond between the two amino acid residues in a protein. This covalent bond stabilizes the protein structure and prevents its degradation. The cross-linking of proteins by PDP can also affect their biological activity and function. PDP has been shown to inhibit the activity of some enzymes by cross-linking their active sites.
生化学的および生理学的効果
PDP has been shown to have various biochemical and physiological effects. It has been shown to stabilize the structure of proteins and prevent their degradation. PDP can also affect the biological activity of proteins and enzymes. In addition, PDP has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins, prevent their degradation, and affect their biological activity. PDP is also relatively easy to synthesize and purify. However, there are some limitations to using PDP in lab experiments. PDP can cross-link multiple amino acid residues in a protein, which can affect its biological activity and function. In addition, the cross-linking of proteins by PDP can be irreversible, which can limit its use in some experiments.
将来の方向性
There are many future directions for the use of PDP in scientific research. One direction is the development of new methods for the selective cross-linking of proteins. Another direction is the use of PDP in the study of protein dynamics and conformational changes. PDP can also be used in the development of new drugs and therapeutics that target specific proteins and enzymes. Finally, the use of PDP in the study of protein-protein interactions and signaling pathways is an area of active research.
Conclusion:
In conclusion, PDP is a chemical compound used in scientific research as a cross-linking agent for proteins and other biomolecules. It has various biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins and affect their biological activity. However, there are some limitations to using PDP in lab experiments, such as the irreversible cross-linking of proteins. There are many future directions for the use of PDP in scientific research, including the development of new methods for the selective cross-linking of proteins and the study of protein dynamics and conformational changes.
合成法
The synthesis of PDP involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PDP. The purity of the synthesized PDP can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
PDP is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to study the structure and function of proteins, DNA, and RNA. PDP can covalently cross-link two amino acid residues in a protein, thereby stabilizing the protein structure and preventing its degradation. This property of PDP has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
特性
CAS番号 |
13145-01-2 |
|---|---|
製品名 |
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) |
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
N-[4-[(4-acetamidophenyl)-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)24-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,23H,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
OPJRKWVQWFDDIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
その他のCAS番号 |
13145-01-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



